molecular formula C18H13NO3 B12935455 2-Cyanobenzyl 2H-chromene-3-carboxylate

2-Cyanobenzyl 2H-chromene-3-carboxylate

Cat. No.: B12935455
M. Wt: 291.3 g/mol
InChI Key: JJRQZTINIXCFHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanobenzyl 2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting diethyl malonate with aromatic aldehydes in the presence of a base such as piperidine . The reaction conditions are generally mild, and the process yields high amounts of the desired product. The reaction can be summarized as follows:

    Reactants: Diethyl malonate and aromatic aldehydes.

    Catalyst: Piperidine.

    Conditions: Mild reaction conditions with shorter reaction times.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Knoevenagel condensation reaction is scalable and can be adapted for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Cyanobenzyl 2H-chromene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Cyanobenzyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyanobenzyl 2H-chromene-3-carboxylate is unique due to the presence of the cyanobenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chromene derivatives and contributes to its specific applications in various fields.

Properties

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

(2-cyanophenyl)methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H13NO3/c19-10-14-6-1-2-7-15(14)11-22-18(20)16-9-13-5-3-4-8-17(13)21-12-16/h1-9H,11-12H2

InChI Key

JJRQZTINIXCFHW-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=CC=C3C#N

Origin of Product

United States

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